![molecular formula C5H9N3S2 B1271615 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 6913-15-1](/img/structure/B1271615.png)

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and their utility in various chemical syntheses. Although the provided abstracts do not directly discuss this compound, they do provide insight into the synthesis and properties of closely related thiadiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves condensation reactions. In the first abstract, a one-pot synthesis method is described for producing 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones using a three-component condensation of related thiadiazolylamine, potassium selenocyanate, and benzoyl chlorides . This suggests that a similar approach could be employed for synthesizing this compound, potentially using a propylsulfanyl source in place of the ethylsulfanyl group.

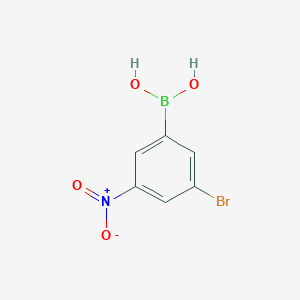

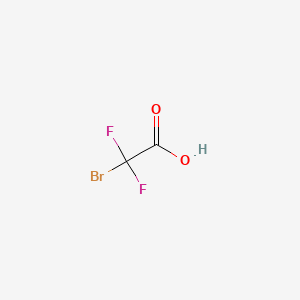

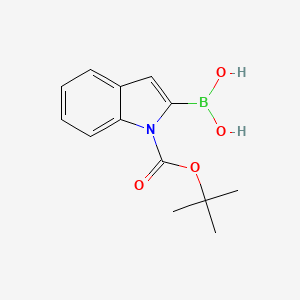

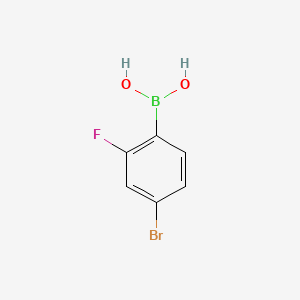

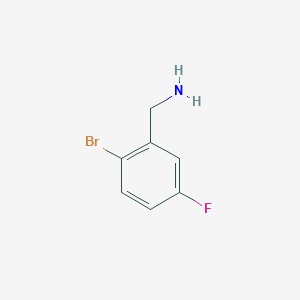

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The derivatives often have various substituents attached to this core structure, which can significantly influence their chemical and physical properties. The structure of the compounds in the second abstract was confirmed using analytical and spectral data, including IR, 1H NMR, and MS . These techniques would also be applicable for analyzing the molecular structure of this compound.

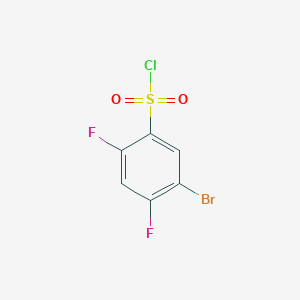

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, particularly those involving their sulfanyl groups. The second abstract describes the condensation of a naphthoquinone derivative with an amino-triazole-thiol to form a thiadiazole derivative, followed by reactions with halides to yield thioethers . This indicates that the sulfanyl group in this compound could potentially react with electrophiles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the abstracts do not provide specific data on the physical and chemical properties of this compound, they do mention the use of analytical and spectral data to confirm the structures of synthesized compounds . Such data can provide insights into the properties of the compound, as they reflect how the molecule interacts with different forms of energy (e.g., infrared light, magnetic fields).

Scientific Research Applications

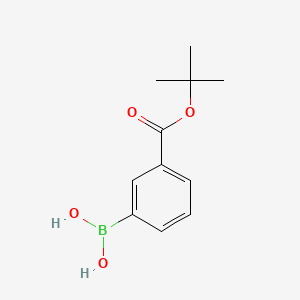

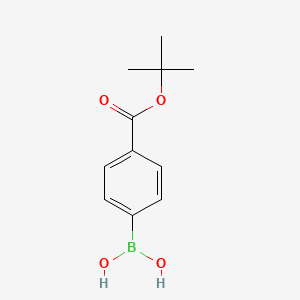

Synthesis and Chemical Properties

- Synthesis of Thiadiazole Derivatives: Compounds related to 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine have been synthesized for various applications. For instance, 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones were synthesized via a one-pot process, demonstrating the chemical versatility of thiadiazole derivatives (Ehsanfar, Mosslemin, & Hassanabadi, 2020).

- Thiadiazole in Organic Crystals: The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, such as 5-ethyl-2-amino-1,3,4-thiadiazole, has been studied, highlighting their significance in materials chemistry (Shen et al., 2005).

Pharmacological Applications

- Antidepressant and Anxiolytic Properties: Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This suggests potential CNS applications for thiadiazole derivatives (Clerici et al., 2001).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Potentials: Various studies have demonstrated the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives. These include activities against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).

Applications in Material Science

- Ligand-Forced Dimerization in Organometallic Materials: 1,3,4-thiadiazoles, including derivatives, have been used as precursors for the engineering of organometallic materials, demonstrating their utility in materials chemistry (Ardan et al., 2017).

Future Directions

The future directions for research on “3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” and its derivatives could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and pharmacological activities. Given the broad spectrum of activities exhibited by 1,3,4-thiadiazol derivatives , there is potential for the development of new drugs and therapies.

properties

IUPAC Name |

3-propylsulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZLPUABDSQRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366287 |

Source

|

| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6913-15-1 |

Source

|

| Record name | 3-(Propylthio)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.